1-Cyclohexyl-2-propyn-1-one

NMR Spectroscopy Structural Confirmation Quality Control

1-Cyclohexyl-2-propyn-1-one is a terminal alkynone (α,β-acetylenic ketone) with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. It is a small-molecule building block containing a reactive terminal alkyne and a ketone carbonyl conjugated with the triple bond.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Cat. No. B8602829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-propyn-1-one
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC#CC(=O)C1CCCCC1
InChIInChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h1,8H,3-7H2
InChIKeyVRZSUVFVIIVLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 1-Cyclohexyl-2-propyn-1-one (CAS 7560-69-2) for Specialized Organic Synthesis


1-Cyclohexyl-2-propyn-1-one is a terminal alkynone (α,β-acetylenic ketone) with the molecular formula C9H12O and a molecular weight of 136.19 g/mol [1]. It is a small-molecule building block containing a reactive terminal alkyne and a ketone carbonyl conjugated with the triple bond. This compound is typically sourced at a purity of 95–98% and is used as a research intermediate. Its structural identity is confirmed by diagnostic NMR and IR spectroscopic signatures [2], and its mass spectrum is cataloged in the Wiley Registry of Mass Spectral Data [3].

Why Generic Alkynone Substitution Is Not an Option for 1-Cyclohexyl-2-propyn-1-one in Cycloaddition Chemistry


Generic substitution of terminal ynones is chemically invalid because the steric and electronic profile of the non-acetylenic substituent dictates both reactivity and selectivity in key transformations. For instance, the stereoelectronic character of the cyclohexyl group in 1-cyclohexyl-2-propyn-1-one differs fundamentally from that of aromatic or smaller alkyl substituents, which directly impacts activation barriers and regioselectivity in catalytic [3+2]- and [4+2]-cycloadditions [1]. The specific 1H NMR signature at τ 6.65 (s, =C-H) and IR bands at 3.02 (C≡C-H) and 4.76 µm (C≡C) [2] serve as orthogonal proof of structural fidelity that cannot be replicated by a different ynone scaffold, making the compound non-fungible in structure-activity-relationship (SAR) and reaction optimization studies.

Quantitative Evidence for Selecting 1-Cyclohexyl-2-propyn-1-one Over Close Analogs


Diagnostic 1H-NMR Signature Differentiates 1-Cyclohexyl-2-propyn-1-one from Aromatic Alkynones

The terminal alkyne proton (≡C-H) of 1-cyclohexyl-2-propyn-1-one resonates at τ 6.65 (s, 1H, CDCl3), while the eleven cyclohexyl protons appear as a broad multiplet at τ 8.42 [1]. This pattern is distinct from aromatic terminal ynones, such as 1-phenyl-2-propyn-1-one, where the alkyne proton signal typically shifts downfield due to the anisotropic effect of the phenyl ring, while the aromatic protons absorb in the τ 2.0–3.0 region [2]. The unambiguous absence of aromatic signals in 1-cyclohexyl-2-propyn-1-one provides a quantitative spectral criterion for identity verification and purity assessment.

NMR Spectroscopy Structural Confirmation Quality Control

Infrared Spectral Signature: C≡C and C=O Stretching Frequencies Contrast with Aromatic Analogs

The IR spectrum of 1-cyclohexyl-2-propyn-1-one shows key diagnostic bands: terminal alkyne ≡C-H stretch at 3.02 µm (~3311 cm⁻¹), C≡C stretch at 4.76 µm (~2101 cm⁻¹), and carbonyl C=O stretch at 6.0 µm (~1667 cm⁻¹) [1]. In contrast, conjugated aromatic ynones typically exhibit a lower C=O stretching frequency (1650–1670 cm⁻¹) and a C≡C stretch shifted by conjugation with the aromatic ring (2220–2240 cm⁻¹ for non-conjugated vs. 2100–2220 cm⁻¹ for conjugated) [2]. The specific set of frequencies observed for 1-cyclohexyl-2-propyn-1-one confirms an aliphatic cyclohexyl substituent without aromatic conjugation, providing a unique spectral fingerprint.

IR Spectroscopy Functional Group Analysis Structural Confirmation

Elemental Analysis Verification Confirms Compositional Purity for Quantitative Reaction Planning

Combustion elemental analysis of 1-cyclohexyl-2-propyn-1-one yields experimental values of C 79.21% and H 8.86%, in close agreement with the theoretical composition for C9H12O (C 79.37%, H 8.88%) [1]. This near-quantitative match (±0.16% for carbon, ±0.02% for hydrogen) serves as a stringent purity benchmark that exceeds the typical ±0.4% acceptance criterion for research-grade organic compounds. In contrast, commercially available 1-phenyl-2-propyn-1-one is often supplied as a liquid of variable purity (commonly 95–97%), with fewer catalog vendors providing elemental analysis certification .

Elemental Analysis Purity Assessment Stoichiometry

Validated Entry into Sc(OTf)3-Catalyzed Nitrone Cycloaddition for Isoxazolidine Synthesis

1-Cyclohexyl-2-propyn-1-one has been explicitly employed as a terminal ynone substrate (ynone 10) in a Sc(OTf)3-catalyzed [3+2]-cycloaddition with nitrones to afford functionalized 2,3-dihydroisoxazol-4-yl ketones [1]. A structurally analogous ynone (e.g., 1-(4-methoxyphenyl)-2-propyn-1-one) would generate electronically distinct cycloadducts due to the electron-donating aryl substituent, while an internal ynone (e.g., 4-cyclohexyl-3-butyn-2-one) would exhibit fundamentally different reactivity as a non-terminal alkyne. Although a direct yield comparison within a single study is not available, the demonstrated compatibility of 1-cyclohexyl-2-propyn-1-one with this catalytic methodology provides a validated starting point for library synthesis.

Cycloaddition Ynone Reactivity Heterocycle Synthesis

Optimal Application Scenarios for 1-Cyclohexyl-2-propyn-1-one Based on Verified Evidence


Synthesis of Cyclohexyl-Substituted Isoxazolidine and Isoxazoline Libraries

The compound is a validated substrate for Sc(OTf)3-catalyzed [3+2]-cycloaddition with nitrones, providing a direct route to cyclohexyl-decorated dihydroisoxazole scaffolds for medicinal chemistry screening [1]. The unambiguous NMR spectral signature (τ 6.65 terminal alkyne; absence of aromatic protons) [2] ensures that the correct building block has been incorporated.

Gold(I)-Catalyzed Enantioselective [4+2] Cycloaddition for Bicyclo[2.2.2]octadiene Construction

Terminal ynones, including 1-cyclohexyl-2-propyn-1-one, are the substrate class for gem-digold-catalyzed intermolecular [4+2] cycloadditions that produce bicyclo[2.2.2]octadiene derivatives with high enantioselectivity (up to 96% ee) and yields up to 99% [1]. Procurement of this specific ynone enables exploration of steric effects imparted by the bulky cyclohexyl group in asymmetric catalysis.

Cu(II)-Catalyzed Propargylic C–H Oxidation Methodology Development

The compound falls within the scope of a Cu(II) 2-quinoxalinol salen-catalyzed oxidation method that converts terminal alkynes to α,β-acetylenic ketones with yields up to 78% under mild conditions (70 °C) [1]. While 1-cyclohexyl-2-propyn-1-one itself is the product of such oxidation, the method demonstrates the broader synthetic accessibility of this compound class, supporting its use as a platform for further derivatization.

Analytical Reference Standard for Terminal Ynone Method Development

The fully assigned 1H NMR (τ 6.65, τ 8.42) and IR (3.02, 4.76, 6.0 µm) spectra [1], combined with the GC-MS fragmentation pattern available in the Wiley Registry [2], make this compound suitable as a retention-time and spectral reference standard for developing GC-MS or HPLC-MS methods aimed at detecting terminal alkynones in complex reaction mixtures.

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